molecular formula C12H22N2O B3024911 n-Cyclohexylpiperidine-4-carboxamide CAS No. 1019851-98-9

n-Cyclohexylpiperidine-4-carboxamide

Cat. No. B3024911
CAS RN: 1019851-98-9
M. Wt: 210.32 g/mol
InChI Key: SUECUXVKMPTLRH-UHFFFAOYSA-N
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Description

N-Cyclohexylpiperidine-4-carboxamide is a chemical compound . Its CAS Number is 1019851-98-9 . It is a hydrochloride salt and its molecular weight is 246.78 .


Molecular Structure Analysis

The molecular formula of n-Cyclohexylpiperidine-4-carboxamide is C12H22N2O . The InChI code is 1S/C12H22N2O.ClH/c15-12(10-6-8-13-9-7-10)14-11-4-2-1-3-5-11;/h10-11,13H,1-9H2,(H,14,15);1H .


Physical And Chemical Properties Analysis

N-Cyclohexylpiperidine-4-carboxamide is a powder . It has a melting point of 224-225 . The storage temperature is room temperature .

Scientific Research Applications

PET Tracers in Neuropsychiatric Disorders

n-Cyclohexylpiperidine-4-carboxamide derivatives have been explored as PET tracers for neuropsychiatric disorders. One such derivative, featuring a cyclohexanecarboxamide structure, demonstrated high brain uptake and slow clearance, making it a promising candidate for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

Antituberculosis Agents

Indole-2-carboxamides, a class to which n-Cyclohexylpiperidine-4-carboxamide belongs, have been identified as promising antituberculosis agents. Modifications to the cyclohexyl ring of these compounds have significantly improved their activity against Mycobacterium tuberculosis, demonstrating their potential in tuberculosis treatment (Kondreddi et al., 2013).

Antibiotic and Antibacterial Drugs

Compounds derived from n-Cyclohexylpiperidine-4-carboxamide have been studied for their potential as antibiotics and antibacterial drugs. These compounds show promise in the synthesis of new drugs in this category (Ahmed, 2007).

Insect Repellents

Carboxamide derivatives, including those related to n-Cyclohexylpiperidine-4-carboxamide, have been investigated for their use as insect repellents. Studies have demonstrated that these compounds can inhibit the activity of insect odorant receptors, making them potential alternatives to current insect repellents (Grant et al., 2020).

Cancer Research and DNA-Intercalating Agents

n-Cyclohexylpiperidine-4-carboxamide derivatives have been explored in cancer research, particularly as DNA-intercalating agents. These compounds show cytotoxic activity against tumor cell lines and have been studied for their ability to bind to DNA and interfere with topoisomerase functions, which are crucial in cancer treatment (Antonini et al., 2001).

Safety And Hazards

The safety information includes pictograms GHS07 . The signal word is "Warning" . Hazard statements include H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

While specific future directions for n-Cyclohexylpiperidine-4-carboxamide were not found in the web search results, piperidine derivatives have been noted for their significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

N-cyclohexylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c15-12(10-6-8-13-9-7-10)14-11-4-2-1-3-5-11/h10-11,13H,1-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUECUXVKMPTLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Cyclohexylpiperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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